REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[P:22]([Cl:23])([Cl:24])([Cl:25])=[O:26].[S:1](=[O:2])(=[O:3])([c:4]1[cH:5][cH:6][c:7]([CH3:8])[cH:9][cH:10]1)[n:11]1[cH:12][c:13]([CH2:20][OH:21])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12>>[S:1](=[O:2])(=[O:3])([c:4]1[cH:5][cH:6][c:7]([CH3:8])[cH:9][cH:10]1)[n:11]1[cH:12][c:13]([CH2:20][Cl:24])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)n2cc(CO)c3ccccc32)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)n2cc(CCl)c3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |